Cycloguanil pamoate

Overview

Description

Cycloguanil pamoate is a compound known for its role as a dihydrofolate reductase inhibitor. It is a metabolite of the antimalarial drug proguanil and is primarily responsible for the antimalarial activity of proguanil

Preparation Methods

Synthetic Routes and Reaction Conditions

This intermediate is then condensed with acetone to form cycloguanil . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of cycloguanil pamoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of industrial reactors and purification techniques such as crystallization and filtration are common in the production process.

Chemical Reactions Analysis

Types of Reactions

Cycloguanil pamoate undergoes various chemical reactions, including:

Oxidation: Cycloguanil can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert cycloguanil into its reduced forms.

Substitution: Substitution reactions involving cycloguanil can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Cycloguanil pamoate has a wide range of scientific research applications, including:

Mechanism of Action

Cycloguanil pamoate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids in the Plasmodium parasite . This inhibition disrupts folate metabolism, leading to the impairment of DNA synthesis and cell division in the parasite. The molecular targets and pathways involved include the folate pathway and the downstream effects on nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Proguanil: The parent compound of cycloguanil, used in combination therapies for malaria treatment.

Pyrimethamine: Another dihydrofolate reductase inhibitor used in antimalarial therapy.

Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy.

Uniqueness of Cycloguanil Pamoate

This compound is unique due to its specific inhibition of dihydrofolate reductase in the Plasmodium parasite, making it highly effective in antimalarial therapy. Unlike other similar compounds, this compound has shown potential in combination therapies, enhancing its effectiveness against resistant strains of malaria .

Biological Activity

Cycloguanil pamoate (CGT-P) is a repository formulation of cycloguanil, a derivative of chlorguanide, primarily recognized for its antimalarial properties. This compound has been extensively studied for its efficacy in preventing and treating malaria, as well as its potential applications in other parasitic infections such as cutaneous leishmaniasis.

This compound functions by inhibiting the dihydrofolate reductase enzyme in Plasmodium species, which is crucial for the synthesis of nucleic acids. This inhibition disrupts the growth and replication of the malaria parasite, particularly during the asexual erythrocytic phase. The slow release of the drug from its depot formulation allows for prolonged action, providing sustained therapeutic levels over an extended period.

Clinical Studies and Findings

-

Protection Against Malaria :

- In studies involving rhesus monkeys, CGT-P demonstrated significant protective effects against both drug-susceptible and pyrimethamine-resistant strains of Plasmodium cynomolgi. The intramuscular administration resulted in long-term protection, effective clearance of parasitemia, and delayed relapse of infection. The duration of protection was directly correlated with the dosage and particle size of CGT-P administered .

-

Field Trials :

- A series of field studies conducted in various geographic locations indicated that CGT-P could effectively reduce malaria incidence. For instance, a trial in Guatemala showed that a single dose could prevent patent infections in adult volunteers for up to 20 months after exposure to infected mosquitoes .

- Combination Therapies :

Application in Cutaneous Leishmaniasis

This compound has also been investigated for its therapeutic potential beyond malaria. A notable case series from Panamá reported complete healing in 26 patients with cutaneous leishmaniasis following treatment with CGT-P. This suggests that the compound may possess broader antiparasitic activity, although further research is needed to establish its efficacy specifically for leishmaniasis .

Summary of Key Findings

Safety and Tolerability

In clinical trials, CGT-P was generally well tolerated among participants, with mild local reactions at injection sites being the most common adverse effects. Systemic or teratogenic effects were minimal, indicating that CGT-P may be a viable option for long-term prophylaxis in endemic regions .

Properties

IUPAC Name |

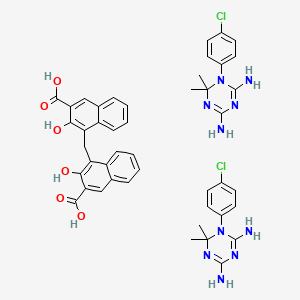

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNRMKZYOGNOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-78-9 | |

| Record name | Cycloguanil pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.